4-Iodo-1-(4-methoxyphenyl)-1-butanone

Description

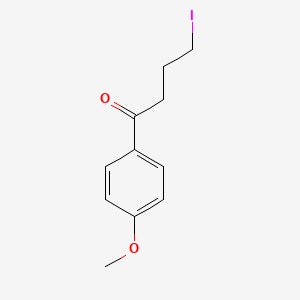

4-Iodo-1-(4-methoxyphenyl)-1-butanone is an aromatic ketone featuring a 4-methoxyphenyl group at position 1 and an iodine substituent at position 4 of the butanone backbone. This compound is synthesized via substitution reactions, such as those involving 4-iodo-1-butanoic acid derivatives, as demonstrated in protocols for analogous iodinated butanones (e.g., 4-iodo-1-(2-hydroxy-4-fluorophenyl)-1-butanone) .

Properties

Molecular Formula |

C11H13IO2 |

|---|---|

Molecular Weight |

304.12 g/mol |

IUPAC Name |

4-iodo-1-(4-methoxyphenyl)butan-1-one |

InChI |

InChI=1S/C11H13IO2/c1-14-10-6-4-9(5-7-10)11(13)3-2-8-12/h4-7H,2-3,8H2,1H3 |

InChI Key |

HVZWRPZVDXSOTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CCCI |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Iodinated Butanones

The substitution pattern on the aryl group and the position of iodine significantly alter physicochemical and biological properties. Key analogs include:

Key Observations :

- Iodine Position : The iodine at C4 in the target compound facilitates nucleophilic substitution, unlike analogs with iodine on the aryl ring.

Functional Analogs: Non-Iodinated Aryl Butanones

Compounds such as 4-(4-methoxyphenyl)-2-butanone () lack iodine but share the 4-methoxyphenyl motif. These exhibit distinct reactivity:

- Reduced Electrophilicity : Absence of iodine limits cross-coupling utility but may improve metabolic stability.

- Biological Activity : β-carboline derivatives with 4-methoxyphenyl groups (e.g., 1-(4-methoxyphenyl)-3-substituted-β-carbolines) show cytotoxic activity (IC₅₀ = 2.13–10 μM) against cancer cell lines . The target compound’s iodine may enhance DNA intercalation or alkylation, though specific data are pending.

Carcinogenic Nitrosamine Derivatives: Contrasting Mechanisms

Tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) share the butanone backbone but incorporate nitroso groups, leading to potent carcinogenicity . Key differences:

Mechanistic Insights :

- NNK’s nitroso group undergoes CYP450-mediated activation in Clara cells, forming DNA adducts (e.g., O⁶-methylguanine) linked to lung/pancreatic carcinogenesis .

- The target compound’s iodine may confer distinct alkylation pathways, but absence of nitroso groups likely reduces carcinogenic risk.

Cytotoxic β-Carboline Derivatives: Substituent Effects

β-carbolines with 4-methoxyphenyl groups (e.g., 1-(4-MeO-Ph)-3-(2-methylthio-oxadiazole)-β-carboline) exhibit IC₅₀ values as low as 2.13 μM (ovarian cancer) . Comparatively:

- Oxazole vs. Thioxo-Triazole Moieties : Oxazole derivatives (e.g., compound 10/11 in ) show superior cytotoxicity (PC-3: IC₅₀ = 1.5 μM) due to (substituted benzylidene)-oxazol-5-one groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.